molecular formula C11H8ClNO2 B1356017 5-Chloro-8-methylquinoline-3-carboxylic acid CAS No. 948294-24-4

5-Chloro-8-methylquinoline-3-carboxylic acid

Cat. No. B1356017
M. Wt: 221.64 g/mol
InChI Key: CMJTVPDKPRZDHT-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinoline-3-carboxylic acid is a chemical compound with the empirical formula C11H8ClNO2 . It has a molecular weight of 221.64 and is usually available in solid form .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Chloro-8-methylquinoline-3-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 5-Chloro-8-methylquinoline-3-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The compound has a chlorine atom at the 5th position and a methyl group at the 8th position of the quinoline ring .


Chemical Reactions Analysis

Quinoline derivatives, including 5-Chloro-8-methylquinoline-3-carboxylic acid, are known to undergo various chemical reactions. These reactions are often used to synthesize new compounds or to modify the existing structure for different applications .


Physical And Chemical Properties Analysis

5-Chloro-8-methylquinoline-3-carboxylic acid is a solid compound . It has a molecular weight of 221.64 and an empirical formula of C11H8ClNO2 .

Scientific Research Applications

Synthesis and Bromination

5-Chloro-8-methylquinoline-3-carboxylic acid has been explored in the context of organic synthesis, particularly in the synthesis and bromination of related compounds. Gracheva and Tochilkin (1980) conducted a study on the synthesis and bromination of 8-methylquinoline-5-carboxylic acid, a compound related to 5-Chloro-8-methylquinoline-3-carboxylic acid, showcasing its utility in organic synthesis processes (Gracheva & Tochilkin, 1980).

Photolysis in Aqueous Systems

In environmental chemistry, the photolysis of quinolinecarboxylic herbicides, which include compounds similar to 5-Chloro-8-methylquinoline-3-carboxylic acid, has been studied. Pinna and Pusino (2012) researched the photodegradation of two quinolinecarboxylic herbicides in aqueous solutions, indicating the environmental implications of these compounds (Pinna & Pusino, 2012).

Synthesis of Bifunctional Derivatives

The compound has also been used in the synthesis of bifunctional derivatives. Gracheva, Kovel'man, and Tochilkin (1982) focused on synthesizing derivatives of 8-methylquinoline-5-carboxylic acid, demonstrating the compound's versatility in producing various organic derivatives (Gracheva, Kovel'man, & Tochilkin, 1982).

Phosphorescent Emissions

In the field of photophysics, research has been conducted on the phosphorescent emissions of phosphine copper(I) complexes bearing ligands similar to 5-Chloro-8-methylquinoline-3-carboxylic acid. Małecki et al. (2015) studied such complexes, highlighting the compound's role in developing materials with unique photophysical properties (Małecki et al., 2015).

Microbial Metabolism

The microbial metabolism of compounds related to 5-Chloro-8-methylquinoline-3-carboxylic acid has been a subject of interest. Tibbles, Müller, and Lingens (1989) researched the degradation of 3-chloroquinoline-8-carboxylic acid by Pseudomonas spec., providing insights into the biodegradation pathways of such compounds (Tibbles, Müller, & Lingens, 1989).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

Quinoline derivatives, including 5-Chloro-8-methylquinoline-3-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the research of this compound may include the development of new synthesis methods, exploration of its biological activities, and its use in the synthesis of new drugs .

properties

IUPAC Name

5-chloro-8-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-9(12)8-4-7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJTVPDKPRZDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589108
Record name 5-Chloro-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-methylquinoline-3-carboxylic acid

CAS RN

948294-24-4
Record name 5-Chloro-8-methyl-3-quinolinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948294-24-4
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